N-(Dithiocarboxy)sarcosine Diammonium Salt
CAS No.: 29664-09-3
Cat. No.: VC0014288
Molecular Formula: C₄H₁₃N₃O₂S₂
Molecular Weight: 199.29
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 29664-09-3 |
|---|---|
| Molecular Formula | C₄H₁₃N₃O₂S₂ |
| Molecular Weight | 199.29 |
| IUPAC Name | azane;2-[dithiocarboxy(methyl)amino]acetic acid |
| Standard InChI | InChI=1S/C4H7NO2S2.2H3N/c1-5(4(8)9)2-3(6)7;;/h2H2,1H3,(H,6,7)(H,8,9);2*1H3 |
| SMILES | CN(CC(=O)O)C(=S)S.N.N |
Introduction
Chemical Structure and Fundamental Properties
N-(Dithiocarboxy)sarcosine Diammonium Salt (CAS: 29664-09-3) is characterized by dithiocarboxylic acid functional groups attached to a sarcosine backbone. The compound typically appears as a white to off-white solid and features enhanced water solubility due to the presence of ammonium ions . Its molecular formula is C₇H₁₄N₂O₄S₂ with a molecular weight of approximately 199.3 g/mol .
The chemical structure contains a sarcosine (N-methylglycine) component connected to a dithiocarboxy group, with two ammonium ions balancing the charge. This structural arrangement contributes to its distinctive chemical behavior and reactivity profile. The compound is also known by several synonyms including "diazanium;2-[methyl(sulfidocarbothioyl)amino]acetate" and "Glycine, N-(dithiocarboxy)-N-methyl-, ammonium salt (1:2)" .
Physical and Chemical Properties
The physical properties of N-(Dithiocarboxy)sarcosine Diammonium Salt make it particularly suitable for laboratory applications. Its water solubility stems from the ionic character imparted by the ammonium groups, while the dithiocarboxy moiety contributes to its reactivity profile . The compound maintains stability under standard laboratory conditions but requires proper storage to prevent degradation.
The chemical reactivity of this compound is primarily centered on the dithiocarboxy group, which demonstrates strong affinity for soft metal ions through coordination via sulfur atoms. This property enables the formation of stable metal complexes that are useful in various chemical applications .
Applications in Coordination Chemistry
N-(Dithiocarboxy)sarcosine Diammonium Salt serves as an excellent ligand in coordination chemistry due to its ability to form stable complexes with various metal ions. This property makes it particularly useful as a masking reagent for soft metal ions in chemical analysis and reactions .
Metal Complexation Studies
The compound's dithiocarboxy groups feature lone electron pairs on the sulfur atoms that readily form coordinate covalent bonds with metal ions. This complexation effectively masks the chemical properties of the metal ion, preventing unwanted reactions in solution . Research has demonstrated particular effectiveness with transition metals, where the resulting complexes exhibit interesting spectroscopic and chemical properties.
Iron complexes with N-(Dithiocarboxy)sarcosine have been extensively studied, particularly the iron(III) complex [FeIII(DTCS)3]3−, which has applications in both analytical chemistry and biochemical research . These metal complexes can be characterized using various spectroscopic techniques including UV/VIS absorption spectroscopy.
Biochemical Applications
One of the most significant applications of N-(Dithiocarboxy)sarcosine Diammonium Salt is in biochemical research, particularly in studies involving nitric oxide.
Nitric Oxide Research
The compound functions as a hydrophilic spin trap for studying nitric oxide when bound to Fe2+ . This property makes it invaluable in research examining nitric oxide's role in various biological processes. The iron complexes of N-(Dithiocarboxy)sarcosine can efficiently trap nitric oxide molecules, allowing researchers to detect and quantify NO in biological systems.
Experimental Findings in Nitric Oxide Studies
Investigations using UV/VIS absorption spectroscopy, HPLC, LC-ESI MS, and pulse radiolysis have revealed that the reaction products of nitric oxide with [FeIII(DTCS)3]3− are [NO–FeII(DTCS)2]2− and a dimer of DTCS in which two DTCS bind through a disulfide bond. These findings have contributed significantly to the understanding of nitric oxide chemistry in biological systems.
Studies have also employed competitive methods between Fe-dithiocarbamate complexes and liposome-encapsulated compounds to investigate nitric oxide trapping mechanisms. Results indicate that negatively charged liposomes facilitate a higher NO-trapping rate for Fe-dithiocarbamate complexes compared to positively charged ones.
| Supplier | Catalog Reference | Package Size | Price (EUR/USD) |
|---|---|---|---|
| Santa Cruz Biotechnology | sc-212011 | 100 mg | $245.00 |
| CymitQuimica | TR-D494350 | 100 mg | €248.00 |
| CymitQuimica | TR-D494350 | 250 mg | €581.00 |
| CymitQuimica | TR-D494350 | 500 mg | €1,110.00 |
| CymitQuimica | 3D-FD22568 | 25 mg | €240.00 |
| CymitQuimica | 3D-FD22568 | 50 mg | €361.00 |
| CymitQuimica | 3D-FD22568 | 100 mg | €482.00 |
| CymitQuimica | 3D-FD22568 | 250 mg | €1,005.00 |
| CymitQuimica | 3D-FD22568 | 500 mg | €1,659.00 |
Data compiled from product listings .
The price variations reflect differences in purity specifications, packaging, and supplier-specific factors. The compound is typically supplied as a controlled product, indicating the need for appropriate handling procedures and regulatory compliance.
Research Methodologies and Analytical Techniques
Scientific investigations involving N-(Dithiocarboxy)sarcosine Diammonium Salt employ various analytical techniques to study its properties and interactions.
Spectroscopic Methods
UV/VIS absorption spectroscopy is commonly used to monitor reactions involving N-(Dithiocarboxy)sarcosine complexes, particularly in studies examining nitric oxide interactions. This technique allows researchers to observe spectral changes that occur when the iron complexes react with nitric oxide.
Chromatographic and Mass Spectrometry Techniques
High-performance liquid chromatography (HPLC) and liquid chromatography-electrospray ionization mass spectrometry (LC-ESI MS) have been employed to analyze reaction products and characterize complexes formed with N-(Dithiocarboxy)sarcosine Diammonium Salt. These techniques provide valuable information about the composition and structure of reaction mixtures.
Pulse Radiolysis
Pulse radiolysis studies have contributed to understanding the kinetics and mechanisms of reactions involving N-(Dithiocarboxy)sarcosine complexes. This technique is particularly useful for investigating short-lived intermediates in reactions with nitric oxide.
Structural Characteristics
The structural features of N-(Dithiocarboxy)sarcosine Diammonium Salt contribute significantly to its chemical behavior and applications. The compound belongs to the dithiocarbamate family of chemicals, featuring a characteristic C-N-C=S2 functional group.
Parent Compound Relationship
N-(Dithiocarboxy)sarcosine Diammonium Salt is derived from sarcosine dithiocarbamate (PubChem CID 3174), with the addition of ammonium counter ions that enhance its solubility and stability . The parent compound provides the fundamental structural backbone, while the ammonium salt formation modifies its physical properties to better suit laboratory applications.
Conformational Analysis
Three-dimensional conformational analysis of the compound reveals important structural aspects that influence its binding capabilities. The spatial arrangement of the dithiocarboxy group relative to the sarcosine component affects its coordination properties with metal ions . This conformational flexibility allows the compound to adapt its binding geometry to accommodate various metal centers, contributing to its versatility in coordination chemistry.
Applications in Organic Synthesis and Catalysis
Beyond its role in coordination chemistry and biochemical studies, N-(Dithiocarboxy)sarcosine Diammonium Salt has potential applications in organic synthesis and catalysis.
Catalytic Applications
The metal complexes formed with N-(Dithiocarboxy)sarcosine can serve as catalysts in various organic reactions. The ability of these complexes to interact with substrates through the metal center, combined with the stabilizing effect of the dithiocarbamate ligand, creates unique catalytic environments for chemical transformations .
Material Science Applications
The interaction capabilities of N-(Dithiocarboxy)sarcosine Diammonium Salt with metal ions can be exploited in material science applications, particularly in the development of novel materials with specific properties. These applications leverage the compound's ability to form stable, well-defined complexes with controlled geometries .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume